

Physicochemical Profiling & Technical Guide: 2-Chloro-1-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237

[Get Quote](#)

Executive Summary

2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) is a specialized halogenated nitroaromatic intermediate critical to the synthesis of aniline-based pharmacophores.^[1] Characterized by its specific substitution pattern—an ethoxy group para to a nitro group with an ortho-chlorine steric handle—it serves as a primary precursor for 3-chloro-4-ethoxyaniline. This aniline derivative is a recurring motif in tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics where the ethoxy group provides lipophilic pocket occupancy and the chlorine atom modulates metabolic stability and conformation.

This guide provides an autonomous technical analysis of the compound's physicochemical properties, synthetic routes, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis^{[1][2][3]}

The structural integrity of **2-Chloro-1-ethoxy-4-nitrobenzene** relies on the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group, mediated by the steric bulk of the chlorine atom.

Identifier	Details
IUPAC Name	2-Chloro-1-ethoxy-4-nitrobenzene
Common Synonyms	2-Chloro-4-nitrophenetole; 3-Chloro-4-ethoxynitrobenzene (incorrect numbering but common in trade); 4-Nitro-2-chlorophenetole
CAS Registry Number	5493-71-0
Molecular Formula	C ₈ H ₈ ClNO ₂
SMILES	<chem>CCOC1=C(Cl)C=C([O-])C=C1</chem>
InChI Key	QYTNTDMOSPPSMY-UHFFFAOYSA-N

Structural Conformation

- **Steric Influence:** The chlorine atom at position 2 creates steric strain with the ethoxy group at position 1. This forces the ethoxy side chain to adopt a specific dihedral angle relative to the benzene ring to minimize repulsion, often twisting it out of coplanarity.
- **Electronic Push-Pull:** The molecule exhibits a strong "push-pull" electronic system. The ethoxy oxygen donates electron density (resonance) into the ring, while the para-nitro group strongly withdraws it. This polarization increases the dipole moment and enhances crystallinity compared to non-polarized analogs.

Physicochemical Properties (Core Data)

The following data aggregates experimental values and high-confidence predictive models essential for process handling and formulation.

Property	Value / Range	Context & Implications
Molecular Weight	201.61 g/mol	Suitable for fragment-based drug design.
Physical State	Solid (Crystalline)	Typically appears as pale yellow needles or powder.
Melting Point	~50–60 °C (Predicted range)	Note:[2][3] Analogous methoxy compound melts at 94°C. The ethoxy chain adds flexibility, typically lowering the melting point. Requires cool storage to prevent caking.
Boiling Point	286.6 ± 20.0 °C (760 mmHg)	High boiling point necessitates vacuum distillation for purification if not recrystallized.
Density	1.366 ± 0.06 g/cm ³	Denser than water; will form the bottom layer during aqueous workups.
LogP (Octanol/Water)	3.17	Lipophilic. Poor water solubility. Soluble in DCM, Ethyl Acetate, and hot Ethanol.
pKa	N/A (Non-ionizable)	The molecule has no acidic protons. The conjugate acid of the nitro group is extremely strong (pKa < -10).
Flash Point	~127 °C	Class IIIB Combustible Liquid (when molten).

Synthetic Routes & Manufacturing

The synthesis of **2-Chloro-1-ethoxy-4-nitrobenzene** is driven by the principles of Nucleophilic Aromatic Substitution (S_NAr). While alkylation of the phenol is possible, the industrial standard often utilizes the high reactivity of chloronitrobenzenes.

Route A: S_NAr of 3,4-Dichloronitrobenzene (Industrial Preferred)

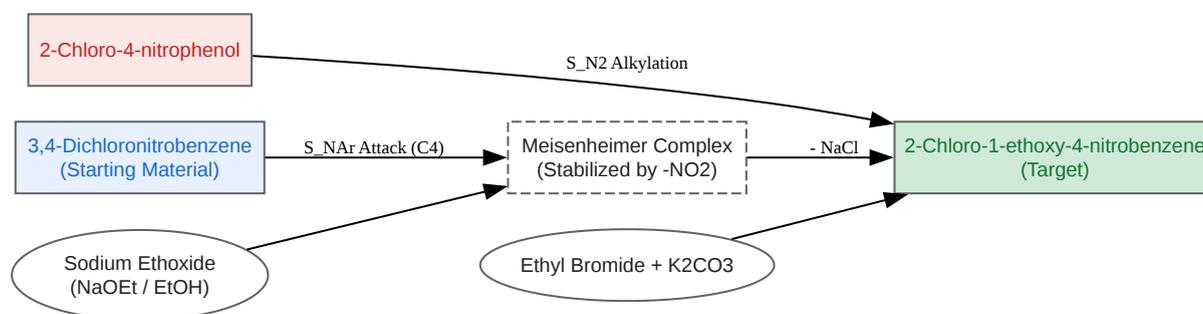
This route exploits the regioselectivity directed by the nitro group. In 3,4-dichloronitrobenzene, the chlorine at position 4 (para to nitro) is significantly more electrophilic than the chlorine at position 3 (meta to nitro) due to resonance stabilization of the Meisenheimer complex.

- Reagents: 3,4-Dichloronitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.
- Conditions: Reflux (78°C) or slight pressure.
- Regioselectivity: >95% substitution at C4 (becoming C1 in the product numbering).

Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab Scale)

Used when the phenol precursor is readily available or to avoid isomer separation issues.

- Reagents: 2-Chloro-4-nitrophenol, Ethyl Bromide/Iodide, K₂CO₃.
- Solvent: DMF or Acetone.
- Mechanism: S_N2 attack of the phenoxide oxygen on the ethyl halide.



[Click to download full resolution via product page](#)

Figure 1: Comparison of S_NAr (Top) and O-Alkylation (Bottom) synthetic pathways.

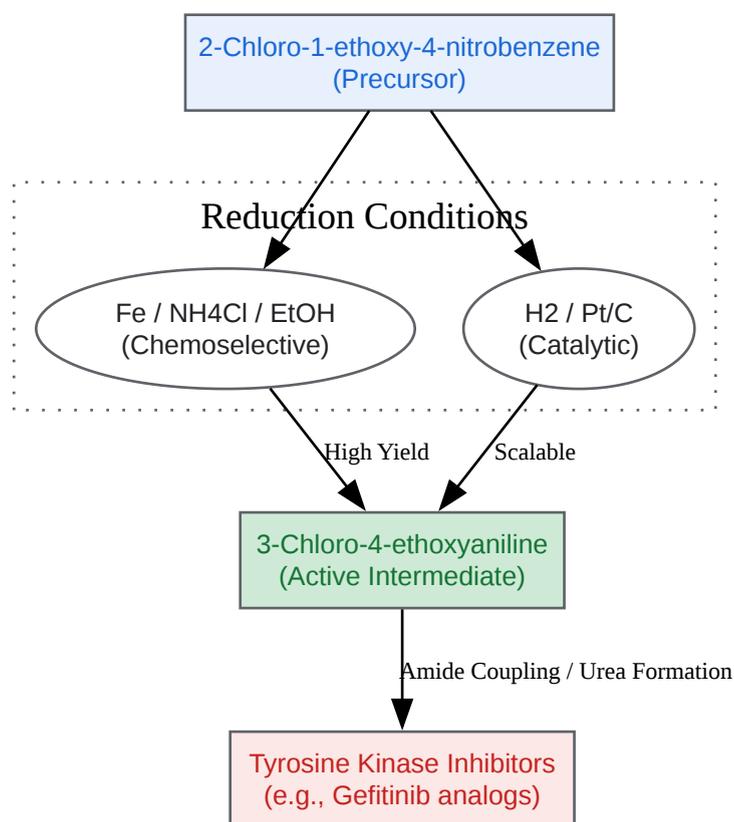
Reactivity Profile & Downstream Applications

The primary utility of this compound lies in its reduction to the corresponding aniline. The chlorine atom is generally stable during mild nitro reduction but can be hydrodehalogenated (removed) under vigorous catalytic hydrogenation conditions (e.g., Pd/C with high pressure H₂).

Key Reaction: Nitro Reduction

The transformation to 3-chloro-4-ethoxyaniline is the critical step for drug development.

- Method A (Chemical): Iron powder / NH₄Cl or SnCl₂ / HCl. Preserves the Ar-Cl bond perfectly.
- Method B (Catalytic): H₂ + Platinum on Carbon (Pt/C) or Sulfided Platinum. (Avoid Pd/C unless poisoned to prevent dechlorination).
- Application: The resulting aniline is a "privileged structure" in kinase inhibitors (e.g., EGFR, VEGFR inhibitors), where the 3-chloro-4-alkoxy substitution pattern fits into hydrophobic pockets of the enzyme ATP-binding site.



[Click to download full resolution via product page](#)

Figure 2: Reduction pathway to the pharmacologically active aniline intermediate.

Analytical Characterization

Validating the identity of **2-Chloro-1-ethoxy-4-nitrobenzene** requires specific spectral confirmation.

¹H NMR (400 MHz, CDCl₃) Prediction

- δ 8.28 (d, J=2.6 Hz, 1H): Proton at C3 (ortho to Cl, meta to NO₂). Most deshielded due to synergistic withdrawal by NO₂ and Cl.
- δ 8.15 (dd, J=9.0, 2.6 Hz, 1H): Proton at C5 (ortho to NO₂, ortho to H6).
- δ 6.98 (d, J=9.0 Hz, 1H): Proton at C6 (ortho to OEt). Shielded by the electron-donating ethoxy group.
- δ 4.20 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

- δ 1.52 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

IR Spectroscopy

- 1520 & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Strong, characteristic of Nitro).
- 1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
- 1050 cm⁻¹: Ar-Cl stretch.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).
- Skin Sensitization: Category 1 (May cause allergic skin reaction).
- Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood. The compound is a solid but dust generation is a significant inhalation risk.
- PPE: Nitrile gloves (double gloving recommended due to nitroaromatic permeability), safety goggles, and lab coat.
- Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.
- Spill Response: Do not dry sweep. Dampen with water to avoid dust, then sweep into a hazardous waste container for incineration.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene (Isomer/Analog Reference). Retrieved

from [\[Link\]](#)

- LookChem.**2-Chloro-1-ethoxy-4-nitrobenzene** (CAS 5493-71-0) Product Data.[\[1\]](#) Retrieved from [\[Link\]](#)
- Chegg Chemistry.Nucleophilic Aromatic Substitution Mechanisms: 3,4-Dichloronitrobenzene with Alkoxides. Retrieved from [\[Link\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bis(4-ethoxyphenyl)tellurium dichloride | CAS#:24727-21-7 | Chemsrcc [chemsrc.com]
- 2. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrcc [chemsrc.com]
- 3. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrcc [chemsrc.com]
- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. shaalaa.com [shaalaa.com]
- 9. prepchem.com [prepchem.com]
- 10. chegg.com [chegg.com]
- To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 2-Chloro-1-ethoxy-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1602237#physicochemical-properties-of-2-chloro-1-ethoxy-4-nitrobenzene\]](https://www.benchchem.com/product/b1602237#physicochemical-properties-of-2-chloro-1-ethoxy-4-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com